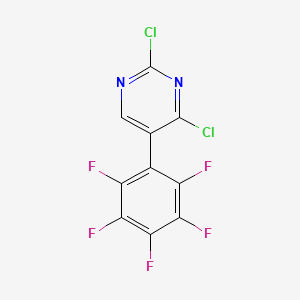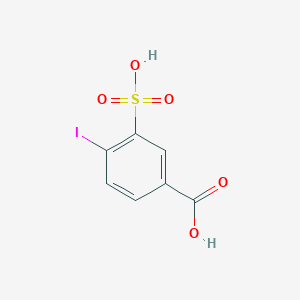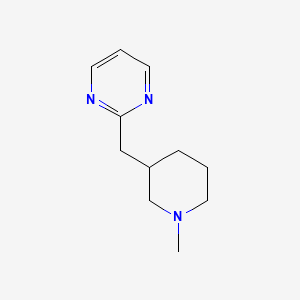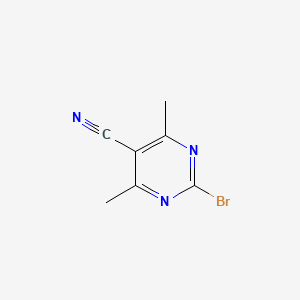![molecular formula C8H6N4O4 B13093875 [4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone CAS No. 59549-58-5](/img/structure/B13093875.png)
[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a bipyrimidine core with four carbonyl groups, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone typically involves the condensation of appropriate pyrimidine derivatives under controlled conditions. One common method involves the reaction of 2,2’-bipyrimidine with suitable oxidizing agents to introduce the carbonyl functionalities. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their oxidation and purification. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone undergoes various chemical reactions, including:
Reduction: Conversion of carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: Replacement of hydrogen atoms with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions often require the use of halogenating agents or organometallic reagents under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions can produce hydroxylated bipyrimidine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of novel ligands for coordination chemistry and catalysis .
Biology
In biological research, this compound is explored for its potential as a fluorescent probe for protein binding studies. Its unique structure allows for the development of biocompatible dyes that can be used in various bioassays .
Medicine
In medicine, derivatives of [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone are investigated for their antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a promising candidate for drug development .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A compound with similar structural features but different functional groups, leading to distinct chemical properties and applications.
Pyrimido[4,5-d]pyrimidine derivatives: Compounds with a fused pyrimidine ring system, exhibiting unique biological activities and potential therapeutic applications.
Uniqueness
The uniqueness of [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone lies in its versatile reactivity and stability
Propriétés
Numéro CAS |
59549-58-5 |
|---|---|
Formule moléculaire |
C8H6N4O4 |
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
6-(2,4-dioxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4/c13-5-1-3(9-7(15)11-5)4-2-6(14)12-8(16)10-4/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16) |
Clé InChI |
NRDMNEJUECDASM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)NC1=O)C2=CC(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)
![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)




![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)

![2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B13093845.png)
![3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)


